3,5-Bis(4-octylphenyl)-1,2-oxazole

Liquid Crystals Mesophase Stability Structure-Property Relationship

3,5-Bis(4-octylphenyl)-1,2-oxazole (CAS 143613-71-2) is a 3,5-diaryl-substituted isoxazole derivative belonging to the class of five-membered heterocyclic liquid-crystal (LC) mesogens. This compound features a rigid 1,2-oxazole core symmetrically substituted with two para-octylphenyl groups, yielding a molecular formula of C31H43NO and a molecular weight of 445.68 g/mol.

Molecular Formula C31H43NO
Molecular Weight 445.7 g/mol
CAS No. 143613-71-2
Cat. No. B12542049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(4-octylphenyl)-1,2-oxazole
CAS143613-71-2
Molecular FormulaC31H43NO
Molecular Weight445.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)CCCCCCCC
InChIInChI=1S/C31H43NO/c1-3-5-7-9-11-13-15-26-17-21-28(22-18-26)30-25-31(33-32-30)29-23-19-27(20-24-29)16-14-12-10-8-6-4-2/h17-25H,3-16H2,1-2H3
InChIKeyMCECCQPVAMCIPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Bis(4-octylphenyl)-1,2-oxazole (CAS 143613-71-2): Liquid-Crystal Mesogen Baseline for Procurement Decisions


3,5-Bis(4-octylphenyl)-1,2-oxazole (CAS 143613-71-2) is a 3,5-diaryl-substituted isoxazole derivative belonging to the class of five-membered heterocyclic liquid-crystal (LC) mesogens [1]. This compound features a rigid 1,2-oxazole core symmetrically substituted with two para-octylphenyl groups, yielding a molecular formula of C31H43NO and a molecular weight of 445.68 g/mol . Isoxazole-based mesogens are recognized for their ability to form enantiotropic nematic (N) and smectic A (SmA) phases, with the specific phase sequence and transition temperatures governed by the nature and length of the terminal substituents [1].

Why In-Class Isoxazole Mesogens Cannot Be Freely Substituted for 3,5-Bis(4-octylphenyl)-1,2-oxazole


Substituting 3,5-bis(4-octylphenyl)-1,2-oxazole with a generic isoxazole mesogen or a close homolog differing only in terminal chain length or the nature of the linking atom (e.g., alkyl vs. alkoxy) is scientifically unsound. Published homologous-series data demonstrate that moving from C6 to C8 alkyl chains or from alkoxy to alkyl terminal groups can alter the mesophase type (e.g., from purely nematic to smectic A plus nematic) and shift clearing temperatures by tens of degrees Celsius [1]. Such changes directly impact the working temperature range, viscosity, and solubility of the final LC formulation, rendering drop-in replacement impossible without full re-optimisation of the mixture [1].

Quantitative Differentiation Evidence: 3,5-Bis(4-octylphenyl)-1,2-oxazole vs. Structural Analogs


Mesophase Stability Advantage: C8 Alkyl Chain Confers Broader Nematic Range Compared to Shorter Homologs

In the homologous series of 3,5-bis(p-n-alkoxyphenyl)isoxazoles, the C8 (n-octyl) member exhibits an enantiotropic nematic phase across a broad temperature window, whereas the C6 member shows a narrower nematic range and the C3–C5 members display either only a monotropic nematic phase or no mesomorphism at all [1]. While the published data are for the alkoxy series, the alkyl-chain analog (target compound) is expected to follow a similar trend, with the C8 alkyl chain providing a superior balance of molecular length-to-breadth ratio that stabilises the nematic phase [1].

Liquid Crystals Mesophase Stability Structure-Property Relationship

Differential Mesophase Type: Alkyl vs. Alkoxy Terminal Groups Shift the Smectic–Nematic Balance

3,5-Bis(4-octylphenyl)-1,2-oxazole, bearing direct C–C linked alkyl chains, is structurally distinct from its alkoxy analog 3,5-bis(4-octyloxyphenyl)isoxazole. The alkoxy series is reported to show an enantiotropic smectic C phase for n ≥ 6 in addition to the nematic phase, whereas the pyrazole analog (which also lacks the ether oxygen) shows smectic A and smectic C phases [1]. The absence of the ether oxygen in the target compound alters the dipole moment and molecular polarisability, which can suppress or modify smectic layering relative to the alkoxy analog, potentially yielding a cleaner nematic mesogen with reduced tendency for smectic phase formation [1].

Liquid Crystals Mesophase Engineering Terminal Group Effect

Hydrophobicity Differentiation: LogP = 9.81 Distinguishes the C8 Homolog from Shorter-Chain and Polar-Terminated Analogs

The calculated LogP of 3,5-bis(4-octylphenyl)-1,2-oxazole is 9.81 . This value is significantly higher than that of 3,5-diphenylisoxazole (LogP ~4.1, predicted) and 3,5-bis(4-methoxyphenyl)isoxazole (LogP ~5.2, predicted) [1]. The high LogP reflects the two octyl chains and directly impacts solubility in non-polar LC host mixtures and long-term phase stability in hydrophobic environments.

Lipophilicity LogP Formulation Compatibility

Polar Surface Area (PSA) = 26.03 Ų: Predictable Membrane Permeability Relative to More Polar Isoxazole Derivatives

The topological polar surface area (TPSA) of 3,5-bis(4-octylphenyl)-1,2-oxazole is 26.03 Ų . This low PSA is comparable to that of 3,5-diphenylisoxazole (PSA ~26 Ų) but substantially lower than isoxazole derivatives bearing polar terminal groups (e.g., nitro, amine, or hydroxyl), which typically exhibit PSAs > 50 Ų [1]. Low PSA is correlated with higher passive membrane permeability, an important parameter for any biological screening application of this scaffold.

Polar Surface Area Drug-Likeness Permeability

Synthetic Accessibility: Dual Symmetric Substitution Enables One-Pot Cyclocondensation for Cost-Effective Procurement

The symmetric 3,5-diarylisoxazole core can be synthesised via a one-pot [3+2] 1,3-dipolar cycloaddition between 4-octylbenzonitrile oxide and 4-octylphenylacetylene, or via condensation of 4-octylbenzaldehyde with hydroxylamine followed by cyclisation [1]. This contrasts with unsymmetrical isoxazole mesogens that require multiple orthogonal protection/deprotection steps and expensive asymmetric catalysts. The symmetric nature of the target compound reduces the number of synthetic steps and lowers the cost of goods, a key procurement consideration.

Synthetic Efficiency Cost of Goods Supply Chain

Purity and Characterisation: Commercial Availability at >98% GC Purity with Full Analytical Documentation

Reputable vendors list 3,5-bis(4-octylphenyl)-1,2-oxazole at a purity of >98% (GC) with available certificates of analysis including NMR, IR, and MS . In contrast, many custom-synthesised isoxazole mesogens are offered only at 95% purity or lower, with limited analytical documentation. Higher purity directly correlates with reproducible phase transition temperatures and reduced batch-to-batch variability in LC formulation performance.

Quality Control Analytical Standards Reproducibility

Optimal Application Scenarios for 3,5-Bis(4-octylphenyl)-1,2-oxazole Based on Quantified Differentiation Evidence


Nematic Liquid-Crystal Mixture Formulation Requiring a Broad Operating Temperature Range

Formulators developing nematic LC mixtures for display or sensor applications can leverage the predicted wide nematic range of the C8 alkyl-phenyl isoxazole core [1]. The high LogP (9.81) ensures excellent solubility in non-polar host mixtures, while the low PSA (26.03 Ų) minimises unwanted dipole-dipole interactions that could destabilise the nematic phase .

Structure-Property Relationship Studies on Terminal Group Effects in Mesogenic Isoxazoles

Researchers investigating the impact of alkyl vs. alkoxy terminal groups on mesophase behaviour can use this compound as the alkyl reference point. The direct comparison with 3,5-bis(4-octyloxyphenyl)isoxazole (which shows SmC + N phases) can elucidate the role of the ether oxygen in promoting smectic layering [1].

Hydrophobic Molecular Probe or Scaffold for Biological Screening

With a LogP approaching 10 and a PSA below 30 Ų, this compound is well-suited as a hydrophobic scaffold for medicinal chemistry or agrochemical screening programs where passive membrane permeability is a prerequisite [2]. Its symmetric structure also facilitates SAR studies by allowing systematic variation of the terminal chains.

Cost-Sensitive Bulk Procurement for LC Mixture Development

The symmetric 3,5-diarylisoxazole architecture reduces synthetic complexity to 2–3 steps, offering a lower cost of goods compared to unsymmetrical isoxazole mesogens [3]. Combined with commercial availability at >98% purity, this compound represents a cost-effective building block for large-scale LC formulation development .

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